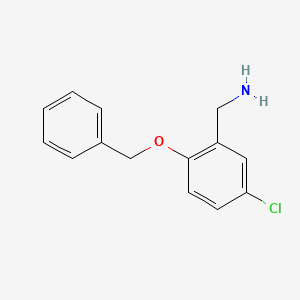

2-Benzyloxy-5-chlorobenzylamine

Description

2-Benzyloxy-5-chlorobenzylamine is a substituted benzylamine derivative featuring a benzyloxy group at the 2-position and a chlorine atom at the 5-position of the benzene ring. Its molecular formula is C₁₄H₁₄ClNO, with a molecular weight of 255.72 g/mol. The compound’s structure combines aromatic reactivity with a primary amine functional group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The benzyloxy group enhances lipophilicity, which can influence solubility and membrane permeability, while the chlorine atom introduces electronic effects that modulate reactivity in substitution or coupling reactions .

Properties

Molecular Formula |

C14H14ClNO |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

(5-chloro-2-phenylmethoxyphenyl)methanamine |

InChI |

InChI=1S/C14H14ClNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 |

InChI Key |

SVIONFOZDQGJPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CN |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Benzyloxy-5-chlorobenzylamine has been explored for its potential therapeutic properties:

-

Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines by modulating apoptotic pathways. It specifically targets anti-apoptotic proteins, leading to increased apoptosis in resistant cancer types.

Table 1: In Vitro Anticancer Activity

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Inhibition of Bcl-2 family proteins A549 (Lung) 15.0 Induction of apoptosis HeLa (Cervical) 10.0 Activation of caspase pathways -

Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.

Table 2: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli Not effective

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation : The amine group can be oxidized to form imines or nitriles.

- Reduction : It can be reduced to form secondary or tertiary amines.

- Substitution Reactions : The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Case Study 1: Dual Inhibition of Bcl-2 Proteins

A study demonstrated that derivatives of this compound effectively bind to both Mcl-1 and Bfl-1 proteins, showing significant selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. This dual inhibition led to enhanced apoptosis in lymphoma cell lines dependent on these proteins for survival.

Case Study 2: PPARα Agonism

Research indicates that compounds similar to 2-Benzyloxy-5-chlorobenzylamine can act as agonists for peroxisome proliferator-activated receptor alpha (PPARα). This mechanism has potential applications in treating conditions associated with inflammation and vascular leakage, such as diabetic retinopathy.

Comparison with Similar Compounds

Key Observations :

- Solubility : Chlorine and benzyloxy groups reduce aqueous solubility compared to methoxy or nitro-substituted analogs, which may require polar solvents for synthetic workflows .

Commercial Availability and Pricing

Research Findings and Limitations

- Reactivity : 2-Benzyloxy-5-chlorobenzylamine exhibits slower reaction kinetics in SNAr (nucleophilic aromatic substitution) compared to nitro-substituted analogs, as nitro groups are stronger electron-withdrawing groups .

- Thermal Stability: Benzyloxy-substituted derivatives demonstrate higher thermal stability (decomposition >200°C) than methoxy analogs, as noted in thermogravimetric analyses of related compounds .

- Limitations : Direct comparative studies on pharmacological activity are sparse, and commercial availability remains restricted, necessitating custom synthesis for most applications .

Q & A

Q. Table 1: Key Physicochemical Properties of Related Compounds

| Compound | CAS | Molecular Formula | Key Applications in Research |

|---|---|---|---|

| 5-Chloro-2-hydroxybenzaldehyde | 635-93-8 | C₇H₅ClO₂ | Precursor for benzylamine synthesis |

| 4-Chlorobenzylamine | 104-86-9 | C₇H₈ClN | Model compound for stability studies |

| Benzoyl chloride | 98-88-4 | C₇H₅ClO | Derivatization agent for amines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.